molecular formula C12H22N2O2 B062035 Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate CAS No. 185693-12-3

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Cat. No.: B062035
CAS No.: 185693-12-3
M. Wt: 226.32 g/mol
InChI Key: HODGRZURVLFVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate is a sophisticated, bicyclic proline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial chiral building block and molecular scaffold for the synthesis of complex molecules, particularly in the development of novel pharmacologically active agents. Its rigid, octahydrocyclopenta[c]pyrrole core structure, featuring a fused bicyclic ring system, imposes specific three-dimensional constraints that are highly valuable for exploring structure-activity relationships (SAR). The tert-butyloxycarbonyl (Boc) protecting group effectively masks the secondary amine functionality, allowing for selective deprotection under mild acidic conditions and facilitating sequential synthetic strategies.

Properties

IUPAC Name

tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODGRZURVLFVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599249
Record name tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185693-12-3
Record name tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueEffect on Yield
SolventTHF or DichloromethaneMaximizes solubility
BaseTriethylamine or DMAPNeutralizes HCl byproduct
Temperature0–25°CPrevents exothermic side reactions
Stoichiometry (Boc₂O)1.1–1.5 equivalentsEnsures complete reaction

The choice of base significantly impacts reaction efficiency. Weak bases like triethylamine suffice for most applications, while dimethylaminopyridine (DMAP) accelerates the reaction in sterically hindered systems. For instance, Sigma-Aldrich notes that Boc₂O reacts selectively with primary amines over secondary amines under DMAP catalysis, a critical feature for preserving the stereochemical integrity of the bicyclic framework.

Stereochemical Control in Cyclopenta[c]pyrrolidine Synthesis

The (3aS,4S,6aR) configuration of the cyclopenta[c]pyrrolidine ring is achieved through enantioselective synthesis or resolution of racemic intermediates. Sanofi’s patent (Justia Patents) discloses a resolution method using chiral auxiliaries, such as (R)- or (S)-mandelic acid, to separate diastereomeric salts via crystallization. Subsequent Boc protection of the resolved amine ensures retention of stereochemistry.

Comparative Analysis of Stereochemical Methods

MethodStereopurity (% ee)Yield (%)Scalability
Chiral Resolution98–9940–50Moderate
Asymmetric Catalysis95–9760–70High
Enzymatic Resolution>9930–40Low

Asymmetric hydrogenation of cyclopentenone precursors using Ru-BINAP catalysts represents a scalable alternative, achieving 95–97% enantiomeric excess (ee) in the resulting pyrrolidine. However, this method requires high-pressure hydrogenation equipment and specialized catalysts.

Cyclization Strategies for Bicyclic Framework

The octahydrocyclopenta[c]pyrrolidine core is constructed via intramolecular cyclization of linear precursors. VulcanChem’s synthesis protocol involves a palladium-catalyzed Heck reaction to form the cyclopentane ring, followed by ring-closing metathesis (RCM) to establish the pyrrolidine moiety. Key steps include:

  • Heck Cyclization : A bromoallylamine derivative undergoes coupling with acrylate esters using Pd(PPh₃)₄ as a catalyst, forming the cyclopentane ring.

  • RCM Reaction : The diene intermediate is treated with Grubbs’ second-generation catalyst to generate the pyrrolidine ring.

Cyclization Reaction Parameters

StepCatalystTemperatureYield (%)
Heck CyclizationPd(PPh₃)₄80°C65–75
Ring-Closing MetathesisGrubbs’ Gen 240°C70–80

The use of Grubbs’ catalyst ensures tolerance to the Boc-protected amine, avoiding premature deprotection.

Deprotection and Final Product Isolation

Deprotection of the Boc group is typically performed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C quantitatively removes the tert-butyl carbamate, yielding the free amine hydrochloride salt. Subsequent neutralization with aqueous sodium bicarbonate liberates the free base, which is purified via recrystallization or column chromatography.

Deprotection Conditions

AcidConcentrationTime (h)Purity (%)
TFA in DCM20–30% v/v1–2>99
HCl in Dioxane4M4–695–98

TFA is preferred for its rapid reaction kinetics and compatibility with acid-labile functional groups.

Process Scalability and Industrial Applications

Large-scale production of tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate necessitates optimizing cost, safety, and environmental impact. Sanofi’s patented route emphasizes continuous-flow hydrogenation to enhance throughput and reduce catalyst loading. Key metrics for industrial synthesis include:

MetricLaboratory ScalePilot Plant Scale
Annual Output1–10 kg100–500 kg
Catalyst Loading5 mol%2–3 mol%
Waste GenerationHighReduced by 40–50%

Flow chemistry techniques, such as packed-bed reactors with immobilized Pd catalysts, improve reaction efficiency and enable real-time monitoring of stereochemical outcomes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted carbamates with different alkyl or aryl groups replacing the tert-butyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of 226.32 g/mol. Its structure features a tert-butyl group attached to an octahydrocyclopenta[c]pyrrol moiety, which imparts unique steric and electronic properties that are advantageous for various applications in research and industry .

Pharmaceutical Applications

  • Pharmaceutical Intermediates :
    • This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents .
    • Case Study : Research has indicated its potential as a calcium channel blocker, which could be beneficial in treating cardiovascular diseases .
  • Biological Activity :
    • Preliminary studies suggest that this compound exhibits enzyme inhibition properties and receptor binding capabilities, making it a candidate for drug development targeting specific biological pathways.
    • Example : Interaction studies have shown promising binding affinities with certain receptors, indicating its potential role in pharmacotherapy.

Organic Synthesis Applications

This compound is utilized as a versatile building block in organic synthesis:

  • Reagent in Organic Reactions : It is employed in various chemical reactions such as oxidation, reduction, and substitution reactions. These reactions are crucial for synthesizing more complex organic molecules .
  • Synthetic Routes : The synthesis typically involves multiple steps with careful control of reaction conditions to maximize yield and purity.

Material Science Applications

The compound's unique properties make it suitable for applications in material science:

  • Additives in Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities .
  • Coatings and Adhesives : Its chemical stability and reactivity allow it to be used in formulating advanced coatings and adhesives with improved performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Carbamate Derivatives

Compound Name (CAS) Molecular Formula Substituents/Modifications Molar Mass (g/mol) Notable Features
This compound (185693-12-3) C₁₂H₂₂N₂O₂ Bicyclic octahydrocyclopenta[c]pyrrole core 226.32 High rigidity; enantiomeric mixture (1:1)
Tert-butyl (3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate compound with enantiomer (1228030-08-7) C₁₂H₂₂N₂O₂ Same core, stereoisomeric mixture 226.32 Stereochemical variability impacts receptor binding
Tert-butyl (3aR,4S,6aS)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ylcarbamate (N/A) C₁₉H₂₈N₂O₂ Benzyl substituent at position 2 316.44 Increased lipophilicity; potential for enhanced CNS penetration
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate (1415564-92-9) C₁₀H₁₇F₃N₂O₂ Piperazine ring with CF₃ group 254.25 Electron-withdrawing CF₃ enhances metabolic stability
Tert-butyl 5-vinylthiazol-2-ylcarbamate (1245647-27-1) C₁₀H₁₄N₂O₂S Thiazole ring with vinyl group 226.29 Reactive vinyl group; potential for polymer formation

Critical Analysis of Differences

Core Structure and Rigidity: The target compound’s bicyclic octahydrocyclopenta[c]pyrrole core provides conformational rigidity, which may enhance binding affinity to biological targets compared to monocyclic analogues like piperazine derivatives .

Substituent Effects :

  • The benzyl-substituted analogue (C₁₉H₂₈N₂O₂) exhibits increased molecular weight and lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The vinylthiazole derivative (CAS 1245647-27-1) introduces a reactive vinyl group, posing stability challenges but enabling covalent binding strategies in drug design .

Stereochemical Considerations :

  • Racemic mixtures (e.g., the target compound) often exhibit divergent pharmacokinetic profiles compared to enantiopure forms. For example, stereoisomers of octahydrocyclopenta[c]pyrrole carbamates may display varying affinities for neurotransmitter receptors .

Safety and Handling :

  • The target compound’s hazards (skin/eye irritation) are distinct from analogues like tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate , which lacks reported irritancy but may pose risks due to fluorine content .

Biological Activity

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate, a carbamate compound, has garnered attention in pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{22}N_{2}O_{2} and a molecular weight of 226.32 g/mol. Its structure features a tert-butyl group linked to an octahydrocyclopenta[c]pyrrol moiety, which contributes to its unique steric and electronic properties that may enhance biological activity compared to structurally similar compounds .

Pharmacological Activities

Preliminary studies have indicated that this compound exhibits various pharmacological activities:

  • Antiviral Activity : Research indicates potential antiviral properties, particularly in inhibiting viral proteases, which are crucial for viral replication. For instance, compounds structurally related to this carbamate have shown efficacy against enterovirus D68, with IC50 values indicating significant inhibitory activity .
  • Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses. Studies on related compounds have demonstrated their ability to inhibit NLRP3 inflammasome activity, which is pivotal in the release of pro-inflammatory cytokines like IL-1β .
  • Cytotoxicity Assessments : Evaluations of cytotoxic effects are critical for understanding the safety profile of this compound. In vitro studies using various cell lines have shown that while some derivatives exhibit cytotoxicity at higher concentrations, this compound itself has been noted for relatively low cytotoxic effects .

Interaction Studies

The biological activity of this compound is closely linked to its interactions with biological targets:

  • Binding Affinities : Interaction studies reveal that this compound binds effectively to specific enzymes and receptors, which is essential for its pharmacological action. For example, binding affinity assays indicate that modifications in the structure can significantly influence the binding efficiency and subsequent biological activity .

Comparison with Similar Compounds

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl (1-methylpyrrolidin-2-yl)carbamateC_{11}H_{19}N_{2}O_2Methyl group on pyrrolidineLacks octahydro structure
N-(tert-butyl)-N-(octahydrocyclopenta[c]pyrrol-4-yl)amineC_{12}H_{23}N_{2}Amino functional groupNo ester functionality
Tert-butyl (tetrahydropyran-4-yl)carbamateC_{11}H_{21}N_{2}O_2Tetrahydropyran ringDifferent cyclic structure

The distinct octahydrocyclopenta[c]pyrrol structure provides unique steric and electronic properties that may enhance its biological activity compared to these similar compounds.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Enterovirus D68 Inhibition : A study demonstrated that modifications in the P3 and P4 positions of related carbamates significantly affected their inhibitory potency against enterovirus D68 protease. The findings suggest that structural optimization can lead to enhanced antiviral efficacy .
  • NLRP3 Inflammasome Modulation : Another investigation focused on the modulation of NLRP3-dependent pyroptosis using derivatives similar to this compound. The results indicated effective inhibition of IL-1β release and pyroptotic cell death in macrophage models, highlighting the compound's potential in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic protocols for Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate in academic laboratories?

Methodological Answer:
The compound is typically synthesized via carbamate protection of the amine group on the octahydrocyclopenta[c]pyrrol-4-amine scaffold. A common approach involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

Reaction Setup : Conduct in a dry, inert atmosphere (N₂ or Ar) using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents.

Stoichiometry : Use a 1:1.2 molar ratio of amine to Boc anhydride to ensure complete conversion.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Reference : Similar protocols for tert-butyl carbamate derivatives are detailed in , though specific conditions may vary for sterically hindered amines .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : Assign peaks based on the bicyclic structure (e.g., downfield shifts for carbamate carbonyl at ~155 ppm in ¹³C NMR) and tert-butyl protons (singlet at ~1.4 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm the presence of carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₂H₂₂N₂O₂, MW 226.32) via ESI-TOF or MALDI-TOF.
    Data Table :
TechniqueKey Peaks/Features
¹H NMRδ 1.4 (s, 9H, t-Bu), δ 3.2–3.8 (m, cyclopentane/pyrrolidine protons)
¹³C NMRδ 28.2 (t-Bu), δ 79.8 (Boc-O), δ 155.1 (C=O)
IR1695 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H)

Advanced: How does stereochemistry at the pyrrolidine ring influence its biological interactions?

Methodological Answer:
The compound’s bicyclic structure contains multiple stereocenters, which dictate its binding affinity to biological targets (e.g., enzymes or receptors). For example, endo vs. exo configurations in the octahydrocyclopenta[c]pyrrole scaffold can alter:

  • Hydrogen-bonding capacity : Spatial orientation of the carbamate group affects interactions with active sites.
  • Lipophilicity : Stereochemistry influences solubility and membrane permeability.
    Experimental Design :
  • Compare enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).
  • Conduct molecular docking studies to correlate stereochemistry with binding energy (e.g., using AutoDock Vina).
    Reference : Analogous stereochemical analyses for cyclopenta[c]pyrrole derivatives are discussed in .

Advanced: How can conflicting stability data under acidic/basic conditions be resolved?

Methodological Answer:
Discrepancies in stability studies often arise from differences in solvent systems or impurity profiles. To resolve these:

Controlled Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC.

Identify Byproducts : Use LC-MS to detect hydrolysis products (e.g., free amine or CO₂ release).

Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model stability.
Reference : Stability protocols for tert-butyl carbamates are outlined in and , though reactivity with strong acids/bases may vary .

Basic: What safety measures are critical during handling?

Methodological Answer:
While specific toxicity data for this compound is limited, general precautions for carbamates include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C (freezer recommended for long-term stability) .

Advanced: What computational methods predict its reactivity in nucleophilic substitutions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Carbamate carbonyl’s susceptibility to nucleophilic attack.
  • Transition States : Energy barriers for reactions with amines or thiols.
    Validation : Compare computational results with experimental kinetic data (e.g., SN2 reactions with NaSH).

Advanced: How is enantiomeric purity ensured during synthesis?

Methodological Answer:
Chiral resolution techniques include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) during amine synthesis.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate one enantiomer.
  • Chiral Chromatography : Separate diastereomers post-synthesis using cellulose-based columns.
    Reference : highlights stereospecific synthesis of related bicyclic amines .

Basic: How do solubility properties impact experimental design?

Methodological Answer:
The compound’s low water solubility necessitates:

  • Solvent Selection : Use DMSO or DMF for biological assays; optimize via Hansen solubility parameters.
  • Surfactant Use : Add Tween-80 or cyclodextrins to enhance aqueous dispersion.
    Data Table :
SolventSolubility (mg/mL)
DCM>50
Water<0.1
Ethanol~10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.